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molecular formula C9H9N3O B8231987 N'-hydroxy-1H-indole-5-carboximidamide

N'-hydroxy-1H-indole-5-carboximidamide

Cat. No. B8231987
M. Wt: 175.19 g/mol
InChI Key: DHTQQBRENWRGQL-UHFFFAOYSA-N
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Patent
US08741923B2

Procedure details

The title compound was prepared following procedure described for Intermediate 1, step 2, but starting from 5-cyanoindole (2 g; 14.07 mmol) as a brown solid (2.4 g, 97%). HPLC (Method A), Rt 0.95 min (Purity: 88.8%). LC/MS (Method B): 176.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:5]1[CH:13]=[CH:12][C:8]2[NH:9][CH:10]=N[C:7]=2[CH:6]=1)[NH2:4].[C:14](C1C=C2C(=CC=1)NC=C2)#N>>[OH:1][N:2]=[C:3]([C:5]1[CH:6]=[C:7]2[C:8](=[CH:12][CH:13]=1)[NH:9][CH:10]=[CH:14]2)[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(N)C1=CC2=C(NC=N2)C=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON=C(N)C=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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